molecular formula C24H27N3O3 B11085466 N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide

N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide

Cat. No.: B11085466
M. Wt: 405.5 g/mol
InChI Key: WDFUWQFEHMXFLY-UHFFFAOYSA-N
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Description

N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C24H27N3O3 and a molecular weight of 405.49 g/mol . This compound is characterized by its unique structure, which includes a phthalazinone moiety, a methoxy group, and a cyclohexanecarboxamide group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phthalazinone moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or RNA, leading to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

N-[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZYL]CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H27N3O3/c1-27-24(29)20-11-7-6-10-19(20)22(26-27)17-12-13-21(30-2)18(14-17)15-25-23(28)16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28)

InChI Key

WDFUWQFEHMXFLY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)CNC(=O)C4CCCCC4

Origin of Product

United States

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